molecular formula C7H6F4N2O2 B1482525 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 2092200-49-0

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1482525
CAS No.: 2092200-49-0
M. Wt: 226.13 g/mol
InChI Key: LSTHSCHDNGDMKL-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H6F4N2O2 and its molecular weight is 226.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Implications and Alternatives

Recent studies have highlighted the environmental impact of fluorinated compounds, leading to a search for safer alternatives. Wang et al. (2013) reviewed fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), noting the challenges in assessing the safety of these replacements due to limited available data. The study emphasizes the need for more accessible information on these chemicals to better understand their environmental releases, persistence, and potential exposure risks (Wang et al., 2013).

Biological Activity and Applications

Cetin (2020) highlighted the biological activities of pyrazole carboxylic acid derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. This review underlines the importance of such derivatives in medicinal chemistry, presenting various synthetic methods and biological applications that could potentially involve 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Cetin, 2020).

Kaur et al. (2015) specifically reviewed the significance of trifluoromethylpyrazoles, including those similar to the compound , as anti-inflammatory and antibacterial agents. This work underscores the potential pharmaceutical applications of trifluoromethylpyrazoles and their activity profile variations based on the position of the trifluoromethyl group on the pyrazole nucleus (Kaur et al., 2015).

Green Chemistry and Synthesis

Song et al. (2018) discussed the advancement of fluoroalkylation reactions in aqueous media, emphasizing the development of environmentally friendly methods for incorporating fluorinated groups into target molecules. This review might offer insights into sustainable approaches for synthesizing compounds like this compound and their derivatives (Song et al., 2018).

Properties

IUPAC Name

1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2O2/c8-1-2-13-3-4(6(14)15)5(12-13)7(9,10)11/h3H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTHSCHDNGDMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.